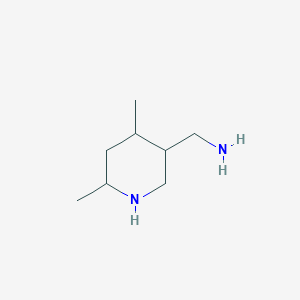

(4,6-Dimethylpiperidin-3-yl)methanamine

Description

Structural Features and Chemical Significance of (4,6-Dimethylpiperidin-3-yl)methanamine

The chemical identity and reactivity of this compound are dictated by its distinct structural characteristics. The molecule's core is a piperidine (B6355638) ring, a non-aromatic heterocycle that typically adopts a stable chair conformation to minimize steric and torsional strain.

Key Structural Aspects:

Stereoisomerism: The presence of chiral centers at positions 3, 4, and 6 of the piperidine ring means the compound can exist as multiple stereoisomers. The relative orientations of the aminomethyl group and the two methyl groups (cis or trans) give rise to different diastereomers, each with unique three-dimensional shapes and, consequently, potentially distinct biological and chemical properties. The study of related dimethyl-substituted piperidines has shown that different isomers can have significantly different conformational preferences and reactivity. wikipedia.orgnih.gov

Conformational Analysis: In its chair conformation, the substituents (two methyl groups and one aminomethyl group) can occupy either axial or equatorial positions. The thermodynamically most stable conformation will be the one that minimizes steric hindrances, generally by placing the larger substituents in the more spacious equatorial positions. wikipedia.org

Functional Groups: The compound is a diamine, featuring a secondary amine within the piperidine ring and a primary amine in the side chain. Both nitrogen atoms are basic and can act as nucleophiles, hydrogen bond acceptors, and sites for salt formation. The differing steric and electronic environments of the two amine groups may allow for selective reactions.

The chemical significance of this compound lies in its combination of a rigid, three-dimensional scaffold with multiple points for chemical modification. This complexity makes it an attractive building block for creating structurally diverse molecular libraries for screening in drug discovery. lifechemicals.comnih.gov

Calculated Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈N₂ |

| Molar Mass | 142.24 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

Contextual Role of this compound as a Synthetic Intermediate

This compound, by virtue of its functional groups, is well-suited to serve as a versatile synthetic intermediate or building block. The piperidine motif itself is a cornerstone in the synthesis of a vast array of pharmaceuticals and agrochemicals. lifechemicals.com

A plausible synthetic route to this compound would likely involve the reduction of a corresponding pyridine (B92270) precursor, such as 4,6-dimethylnicotinonitrile. This process would typically involve catalytic hydrogenation to simultaneously reduce both the pyridine ring to a piperidine and the nitrile group to a primary amine. Similar multi-step syntheses starting from substituted pyridines are common for producing complex piperidine intermediates for pharmaceutical applications. wikipedia.orgchemicalbook.comgoogleapis.com

As an intermediate, its utility stems from its two distinct amine groups:

Primary Amine (Aminomethyl Group): This group is a primary site for derivatization. It can readily undergo N-acylation to form amides, N-alkylation, or reductive amination with aldehydes and ketones to build more complex side chains. Such modifications are fundamental in structure-activity relationship (SAR) studies.

The use of analogous aminomethylpiperidines as intermediates has been documented in the development of therapeutic agents, including ligands for serotonin (B10506) receptors. google.com The defined stereochemistry of this compound would be particularly valuable for creating stereochemically pure final products, a critical requirement in modern drug development.

Overview of Research Directions Pertaining to this compound

While specific research on this compound is limited, its structural class points toward several promising areas of investigation. Substituted piperidines are a focal point of intense research due to their wide range of biological activities. nih.govajchem-a.comajchem-a.com

Potential Research Applications:

Medicinal Chemistry: The primary research direction would be its use as a scaffold in drug discovery. Derivatives could be synthesized and screened for a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and central nervous system (CNS) effects. researchgate.netajchem-a.com The three-dimensional arrangement of its functional groups could allow for precise interactions with enzyme active sites or protein receptors.

Fragment-Based Drug Discovery (FBDD): Due to its relatively low molecular weight and three-dimensional complexity, this compound is an ideal candidate for FBDD. It can be used as a starting fragment to be elaborated into more potent and selective drug candidates. lifechemicals.com

Asymmetric Catalysis: Chiral amines are often employed as ligands for metal catalysts or as organocatalysts in asymmetric synthesis. tuodaindus.com The different stereoisomers of this compound could be explored for their efficacy in catalyzing stereoselective reactions, providing pathways to other valuable chiral molecules.

Materials Science: Although less common for such a specialized molecule, diamines can serve as monomers in the synthesis of polyamides and other polymers. The rigid and defined structure of the piperidine ring could impart unique thermal and mechanical properties to such materials.

Future research would likely focus on the efficient, stereoselective synthesis of the various isomers of this compound, followed by the systematic exploration of its derivatization to generate libraries of novel compounds for biological screening and other applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

(4,6-dimethylpiperidin-3-yl)methanamine |

InChI |

InChI=1S/C8H18N2/c1-6-3-7(2)10-5-8(6)4-9/h6-8,10H,3-5,9H2,1-2H3 |

InChI Key |

PZADCEPTOXWSGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(NCC1CN)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dimethylpiperidin 3 Yl Methanamine

Total Synthesis Approaches to the Piperidine (B6355638) Scaffold of (4,6-Dimethylpiperidin-3-yl)methanamine

The construction of the 4,6-dimethylpiperidine backbone, which is central to this compound, can be achieved through several synthetic routes. These methods primarily focus on the formation of the heterocyclic ring and the subsequent or concurrent introduction of the required substituents.

Cyclization Reactions for Piperidine Ring Formation

The formation of the piperidine ring is a critical step in the synthesis of this compound. A common and effective strategy involves the reduction of a substituted pyridine (B92270) precursor. For instance, a synthetic pathway can commence with a commercially available starting material such as 3-amino-4-methylpyridine. This precursor undergoes a series of transformations including N-protection, quaternization of the pyridine nitrogen with a suitable agent like benzyl (B1604629) bromide, and subsequent reduction of the pyridinium (B92312) ring system. The reduction can be performed in a stepwise manner, initially yielding a tetrahydropyridine (B1245486) derivative which is then further reduced to the fully saturated piperidine ring. googleapis.com Common reducing agents for this purpose include sodium borohydride (B1222165) and catalytic hydrogenation using catalysts such as platinum oxide. googleapis.com

Another approach to the piperidine scaffold involves the use of 4-methylpicoline as a starting material. researchgate.net These methods highlight the versatility of using substituted pyridines as precursors to construct the piperidine core.

A variety of other cyclization reactions are also employed in the synthesis of polysubstituted piperidines and could be adapted for the synthesis of the target compound. These include:

Aza-Diels-Alder Reactions: A [4+2] cycloaddition between an aza-diene and a dienophile to form a tetrahydropyridine, which can then be reduced.

Reductive Amination of Diketones: The reaction of a 1,5-diketone with an amine source can lead to the formation of the piperidine ring. For a 4,6-dimethylpiperidine scaffold, a suitably substituted diketone would be required.

Intramolecular Cyclization: Various intramolecular reactions, such as the cyclization of amino-alkenes or amino-alkynes, can be employed to form the six-membered ring. nih.gov

Incorporation of Methyl and Aminomethyl Substituents

The introduction of the methyl and aminomethyl groups at the correct positions on the piperidine ring is a key challenge. In the context of the synthesis starting from 3-amino-4-methylpyridine, one of the methyl groups is already present in the starting material. The second methyl group at the 6-position would need to be introduced, potentially through a multi-step process involving the elaboration of a different pyridine precursor.

The aminomethyl group at the 3-position can be derived from a precursor functional group. For example, in the synthesis of the closely related compound (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate for the drug Tofacitinib, the 3-amino group of the starting material is converted to a methylcarbamate. google.com This carbamate (B1207046) is then reduced in a later step using a powerful reducing agent like lithium aluminum hydride to yield the desired methylamino group. googleapis.com A similar strategy could be envisioned for the synthesis of this compound, where a nitrile or an amide at the 3-position is reduced to the aminomethyl group.

Stereoselective Synthesis of this compound

The presence of multiple stereocenters in this compound necessitates the use of stereoselective synthetic methods to control the relative and absolute stereochemistry of the final product.

Diastereoselective Pathways in Piperidine Synthesis

Diastereoselectivity can be achieved during the reduction of the substituted pyridine or tetrahydropyridine precursors. The choice of catalyst and reaction conditions for the hydrogenation can influence the stereochemical outcome, often favoring the formation of the cis or trans diastereomer with respect to the substituents on the ring. For example, the hydrogenation of substituted pyridines can lead to a mixture of diastereomers, from which the desired isomer can be isolated. rsc.org

In the synthesis of the Tofacitinib intermediate, diastereoselectivity is crucial. One approach involves the reductive amination of a 1-benzyl-4-methylpiperidin-3-one (B104484) with methylamine. The use of specific reducing agents, such as sodium triacetoxyborohydride (B8407120), can favor the formation of one diastereomer over the other. googleapis.com

Enantioselective Catalysis for Chiral Induction

To obtain enantiomerically pure this compound, enantioselective catalysis can be employed. A notable example from the synthesis of the Tofacitinib intermediate is the asymmetric hydrogenation of a tetrahydropyridine precursor. This is achieved using a chiral rhodium catalyst bearing ferrocene (B1249389) ligands. This catalytic system is capable of inducing high enantioselectivity, leading to the formation of the desired (3R,4R) stereoisomer in high optical purity. google.com

Other enantioselective methods for the synthesis of substituted piperidines include:

Enantioselective aza-Michael reactions: The conjugate addition of an amine to an α,β-unsaturated carbonyl compound, catalyzed by a chiral catalyst.

Palladium-catalyzed enantioselective aza-Heck cyclizations: The intramolecular cyclization of an alkenyl amine in the presence of a chiral palladium catalyst. nih.gov

Chiral Resolution Techniques for this compound Enantiomers

When a stereoselective synthesis is not employed, the resulting racemic mixture of this compound must be separated into its constituent enantiomers through chiral resolution.

A widely used method for chiral resolution is the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral acid, known as a resolving agent. The resulting diastereomeric salts often have different physical properties, such as solubility, which allows for their separation by fractional crystallization. In the synthesis of the Tofacitinib intermediate, chiral acids like L-di-p-toluyl tartaric acid or dibenzoyl-L-tartrate are used to resolve a racemic carbamate precursor. google.comgoogle.com Once the desired diastereomeric salt is isolated, the chiral auxiliary is removed to yield the enantiomerically pure amine.

Another powerful technique for the separation of enantiomers is chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to resolve racemic mixtures of substituted piperidines. For example, racemic 1,3-dimethyl-4-phenylpiperidines have been successfully resolved using commercially available chiral columns. nih.gov This method can be applied both analytically to determine enantiomeric purity and preparatively to isolate the individual enantiomers.

Below is a summary of chiral resolution techniques:

| Technique | Description | Example Resolving Agents/Phases |

| Diastereomeric Salt Formation | Reaction of the racemic amine with a chiral acid to form diastereomeric salts, which are then separated by crystallization. | L-di-p-toluyl tartaric acid, Dibenzoyl-L-tartrate |

| Chiral Chromatography | Separation of enantiomers based on their differential interactions with a chiral stationary phase in a chromatography column. | Cellulose-based chiral stationary phases (e.g., Chiralcel OD, Chiralcel OJ) |

Diastereomeric Salt Formation with Chiral Acids

The resolution of racemic amines through the formation of diastereomeric salts with a chiral acid is a classical and widely used method for obtaining enantiomerically pure compounds. google.commdpi.com This technique relies on the differential solubility of the two diastereomeric salts formed between the racemic base and a single enantiomer of a chiral resolving agent. nih.gov Common chiral acids used for this purpose include tartaric acid, mandelic acid, and their derivatives. google.com

The process typically involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, and then separating it by filtration. The desired enantiomer is subsequently liberated from the salt by treatment with a base. The efficiency of such a resolution is highly dependent on the choice of resolving agent, the solvent system, and crystallization conditions like temperature and concentration. nih.govrsc.org

A search of the scientific literature reveals no specific studies detailing the chiral resolution of this compound using this method. While patents describe the resolution of related piperidine intermediates—for instance, the resolution of racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate using dibenzoyl-L-tartaric acid as part of the synthesis for the drug Tofacitinib—these findings are not directly applicable to the target compound due to significant structural differences. nih.gov Without experimental data, the selection of an optimal chiral acid and solvent system for this compound remains speculative.

Chromatographic Enantioseparation Methods

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and prevalent technique for the analytical and preparative separation of enantiomers. nih.govmdpi.com This method provides excellent resolution for a wide variety of chiral compounds, including substituted piperidines. nih.govsemanticscholar.org

CSPs function by creating a chiral environment where the two enantiomers of an analyte can form transient, diastereomeric complexes with differing stabilities, leading to different retention times on the chromatography column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for separating a broad range of racemates. cnr.it

No specific HPLC or other chromatographic methods for the enantioseparation of this compound have been reported in the reviewed literature. Research on analogous compounds, such as the resolution of racemic 1,3-dimethyl-4-phenylpiperidine derivatives on cellulose-based columns (Chiralcel OD and Chiralcel OJ), demonstrates the feasibility of this approach for substituted piperidines. nih.gov The development of a successful method for this compound would require screening various CSPs and mobile phase compositions to identify conditions that provide adequate selectivity and resolution. nih.gov

Derivatization and Functional Group Interconversions in the Synthesis of this compound

The synthesis of complex piperidines often involves the modification of precursors to install the desired functional groups and stereocenters. This can include the use of protecting groups, activation of certain positions for nucleophilic or electrophilic attack, and stereocontrolled additions to the ring.

No literature specifically describes precursor modifications for the synthesis of this compound. General synthetic strategies for polysubstituted piperidines often start from substituted pyridines or employ cyclization strategies where the substituents are introduced before or during ring formation. nih.gov For example, a synthetic plan could involve a substituted pyridine that already contains the methyl groups and a precursor to the aminomethyl group (such as a nitrile or amide), which is then hydrogenated. researchgate.net

The aminomethyl group (-CH₂NH₂) is commonly introduced by the reduction of a nitrile (-CN) or a primary amide (-CONH₂) functional group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting both nitriles and amides to the corresponding primary amines. Catalytic hydrogenation is another widely used method, particularly for the reduction of nitriles.

A plausible route to this compound would involve the reduction of a piperidine precursor, such as 4,6-dimethylpiperidine-3-carbonitrile or 4,6-dimethylpiperidine-3-carboxamide. The synthesis of these precursors would likely start from the corresponding pyridine derivative, 4,6-dimethylnicotinonitrile. chemsrc.comchemicalbook.com While the reduction of nitriles and amides to amines is a fundamental transformation in organic synthesis, no published reports specifically document this sequence to prepare the target compound.

Optimization of Synthetic Protocols for this compound

The optimization of reaction conditions—including temperature, pressure, solvent, catalyst, and reagent stoichiometry—is crucial for maximizing yield, purity, and stereoselectivity in a synthetic process. Such studies are typically conducted to develop scalable and efficient manufacturing routes.

There are no reaction condition optimization studies available in the literature for the synthesis of this compound. Research on the hydrogenation of substituted pyridines shows that catalyst choice (e.g., Pd/C, PtO₂, Rh/C), solvent, and additives can significantly influence the diastereoselectivity of the reduction, often favoring the formation of cis-substituted piperidines. researchgate.net Any future synthesis of this compound would require systematic studies to optimize the reduction of the pyridine precursor and any subsequent functional group manipulations to achieve the desired isomer in high yield and purity.

Yield and Purity Enhancement Strategies

Optimizing the yield and purity of this compound is contingent on meticulous control over the reaction conditions of the proposed synthetic pathways. Key strategies revolve around catalyst selection, stereochemical control, and effective purification methods.

Catalyst Selection and Optimization:

The choice of catalyst is paramount in both the hydrogenation of the pyridine ring and the reduction of the nitrile functionality. For the one-pot conversion of a cyanopyridine precursor, catalysts like Raney Nickel are a strong candidate due to their proven efficacy in both transformations. researchgate.net However, to maximize yield and minimize side reactions, screening of various catalysts is advisable. Rhodium on carbon (Rh/C) and rhodium oxide (Rh₂O₃) are known to be highly effective for pyridine hydrogenation under mild conditions, which could be advantageous in preserving the integrity of the aminomethyl group. rsc.orgacs.org

Optimization of catalyst loading, temperature, and hydrogen pressure is crucial. Lowering catalyst loading can reduce costs, but may require longer reaction times or higher pressures. A systematic study, as outlined in the table below, would be necessary to identify the optimal balance for maximizing yield and throughput.

Table 1: Proposed Catalyst Screening for Yield Optimization

| Catalyst | Temperature (°C) | Hydrogen Pressure (bar) | Solvent | Expected Outcome |

|---|---|---|---|---|

| Raney Nickel | 50-100 | 20-50 | Methanol (B129727)/Ammonia (B1221849) | Potential for one-pot reduction of both functionalities. |

| 5% Rh/C | 40-80 | 5-20 | Ethanol (B145695) | High efficiency for pyridine hydrogenation, may require a subsequent step for nitrile reduction. acs.org |

| Rh₂O₃ | 40-60 | 5-15 | Trifluoroethanol | High activity under mild conditions, potentially offering good functional group tolerance. rsc.org |

Stereochemical Control and Purity:

The hydrogenation of the disubstituted pyridine ring is expected to yield a mixture of cis and trans diastereomers of this compound. Literature on the hydrogenation of substituted pyridines suggests that the cis isomer is often the major product. nih.gov The diastereomeric ratio can be influenced by the choice of catalyst and solvent. For instance, heterogeneous catalysts often favor the delivery of hydrogen from the less sterically hindered face of the molecule as it adsorbs to the catalyst surface.

To obtain a single, high-purity stereoisomer, several strategies can be employed:

Diastereoselective Synthesis: Employing chiral catalysts or auxiliaries during the hydrogenation could potentially induce facial selectivity, leading to an enrichment of one diastereomer.

Chromatographic Separation: High-performance liquid chromatography (HPLC) or simulated moving bed (SMB) chromatography on a chiral stationary phase can be used to separate the diastereomers. This is a common practice in the pharmaceutical industry for isolating desired stereoisomers. nih.gov

Diastereomeric Salt Resolution: The mixture of diastereomers can be reacted with a chiral resolving agent to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment of the separated salts with a base would liberate the pure diastereomers of the target amine.

Purification of the Final Product:

Purification of the final aminomethylpiperidine (B13870535) is critical to remove unreacted starting materials, intermediates, catalyst residues, and undesired stereoisomers. Standard purification techniques would include:

Distillation: If the product is a liquid with a suitable boiling point, fractional distillation under reduced pressure can be an effective method for purification.

Crystallization: The product can be converted to a salt (e.g., hydrochloride or tartrate) and purified by recrystallization. This method is often very effective at removing impurities and can also be used for separating diastereomers in some cases.

Column Chromatography: For laboratory-scale preparations, silica (B1680970) gel or alumina (B75360) column chromatography can be used for purification. For larger scales, this method can be costly and generate significant waste.

Scalability and Process Chemistry Considerations for this compound Production

Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several process chemistry principles to ensure safety, efficiency, and cost-effectiveness.

Reactor Design and Safety:

Catalytic hydrogenations are exothermic reactions and are typically carried out under pressure. On a large scale, efficient heat transfer is crucial to prevent thermal runaways. The use of specialized high-pressure reactors (autoclaves) with efficient stirring and cooling systems is mandatory. The handling of flammable hydrogen gas and pyrophoric catalysts like Raney Nickel requires strict safety protocols, including inert atmosphere techniques.

Process Optimization for Large-Scale Synthesis:

Catalyst Handling and Recovery: On a large scale, the cost of the catalyst, especially precious metal catalysts like rhodium, becomes a significant factor. Heterogeneous catalysts are preferred as they can be recovered by filtration and potentially reused. Studies on catalyst lifetime and deactivation are necessary to determine the economic feasibility of recycling.

Solvent Selection and Recovery: The choice of solvent should not only be based on its performance in the reaction but also on its safety profile, environmental impact, and ease of recovery. Solvents like methanol and ethanol are common choices for hydrogenations. A distillation system for solvent recovery would be an integral part of a large-scale process.

Work-up and Isolation: The work-up procedure should be designed to be simple and efficient on a large scale. This may involve filtration to remove the catalyst, extraction to separate the product from the reaction mixture, and crystallization for final purification. The use of large volumes of flammable organic solvents during extraction should be carefully managed.

Continuous Flow Chemistry: For large-scale production, transitioning from batch processing to a continuous flow system can offer significant advantages. Flow reactors provide superior heat and mass transfer, leading to better reaction control, improved safety, and potentially higher yields and purity. A packed-bed reactor containing the heterogeneous catalyst could be used for the continuous hydrogenation of the cyanopyridine precursor. In-line purification techniques could also be integrated into a flow process to streamline the synthesis. nih.gov

Table 2: Comparison of Batch vs. Continuous Flow Processing for Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio, risk of hotspots. | Excellent heat transfer due to high surface area-to-volume ratio. |

| Mass Transfer | Can be limited by stirring efficiency. | Efficient mixing and gas-liquid contact. |

| Safety | Larger quantities of hazardous materials handled at once. | Smaller reactor volumes, inherently safer. |

| Scalability | Scaling up can be challenging and require reactor redesign. | Scaled by running the process for longer durations. |

| Process Control | More difficult to maintain precise control over parameters. | Precise control over temperature, pressure, and residence time. |

Chemical Reactivity and Transformations of 4,6 Dimethylpiperidin 3 Yl Methanamine

Reactions at the Primary Amine Functionality of (4,6-Dimethylpiperidin-3-yl)methanamine

The exocyclic primary amine is generally more sterically accessible and, under certain conditions, more nucleophilic than the endocyclic secondary amine, making it the primary site for many chemical reactions.

The primary amine of this compound readily undergoes acylation to form amides. This reaction is typically carried out using acylating agents such as acyl chlorides or acid anhydrides. The high reactivity of the primary amine allows for selective acylation under controlled conditions. The use of a base is common to neutralize the acidic byproduct, such as HCl, formed during the reaction. While N-hydroxysuccinimide (NHS) esters are effective for acylating primary amines, careful control of stoichiometry is necessary to avoid side reactions with other nucleophilic groups. nih.govresearchgate.net Highly selective acylation of primary amines in the presence of secondary amines can be achieved using specific diacylaminoquinazolinones. researchgate.net

Table 1: Illustrative Acylation and Amidation Reactions

| Reactant | Acylating Agent | Product |

|---|---|---|

| This compound | Acetyl chloride | N-((4,6-Dimethylpiperidin-3-yl)methyl)acetamide |

Direct alkylation of the primary amine with alkyl halides can be challenging to control and may lead to over-alkylation, yielding secondary and tertiary amines. A more controlled and widely used method for introducing alkyl groups is reductive amination. libretexts.org This one-pot reaction involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this process include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the starting carbonyl compound. libretexts.orgresearchgate.net

Table 2: Examples of Reductive Amination Pathways

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Formaldehyde | Sodium cyanoborohydride | N-Methyl- this compound |

| Acetone | Sodium triacetoxyborohydride | N-Isopropyl-(4,6-Dimethylpiperidin-3-yl)methanamine |

The primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. The formation of the C=N double bond is a reversible process, and the resulting imine can be isolated or used in situ for subsequent reactions, such as reduction to an amine (as in reductive amination) or reaction with nucleophiles. The stability of the formed imine can vary depending on the structure of the carbonyl compound used.

Beyond simple imine formation, the primary amine can participate in more complex reactions with carbonyl compounds. For instance, in the presence of a suitable catalyst, it can engage in Mannich-type reactions. The reaction of amines with carbonyl compounds is a cornerstone of many synthetic pathways for the construction of more complex nitrogen-containing molecules. nih.govnih.govrsc.org

Reactivity of the Piperidine (B6355638) Nitrogen in this compound

The secondary amine within the piperidine ring is also nucleophilic and can undergo its own set of reactions, although its reactivity can be influenced by the steric hindrance from the adjacent methyl groups.

The piperidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides. The reaction conditions can be controlled to favor mono-alkylation. researchgate.net The presence of a base is often required to neutralize the acid formed during the reaction. researchgate.net Similarly, N-acylation of the piperidine nitrogen can be achieved using acyl chlorides or anhydrides, leading to the formation of an N-acylpiperidine derivative. Selective N-acylation of the piperidine nitrogen in the presence of the primary amine would require protection of the more reactive primary amine first. For some piperidine derivatives, N-acylation has been shown to significantly impact their biological activity. nih.gov

Table 3: N-Alkylation and N-Acylation of the Piperidine Ring

| Reactant | Reagent | Product |

|---|---|---|

| This compound (with protected primary amine) | Methyl iodide | 1,4,6-Trimethyl-3-(aminomethyl)piperidine |

Quaternization Reactions

Quaternization of amines, the process of alkylating the nitrogen atom to form a quaternary ammonium (B1175870) salt, is a fundamental reaction. For piperidine derivatives, this transformation is influenced by the steric hindrance around the nitrogen atom and the nature of the alkylating agent. In the case of this compound, both the secondary amine of the piperidine ring and the primary amine of the methanamine substituent are potential sites for quaternization. The relative nucleophilicity of these two nitrogen atoms, governed by electronic and steric effects of the dimethyl-substituted ring, would dictate the selectivity of the reaction. However, no studies have been identified that specifically investigate the quaternization of this compound, leaving the reaction conditions, selectivity, and the properties of the resulting ammonium salts undocumented.

Reactions Involving the Piperidine Ring System of this compound

Functionalization of Ring Carbons

The functionalization of the carbon atoms within a piperidine ring is a key strategy for the synthesis of complex molecules. This can involve reactions such as C-H activation, lithiation followed by electrophilic quench, or reactions on pre-existing functional groups. For this compound, the presence of methyl and methanamine substituents would direct the regioselectivity of such transformations. However, a review of the literature reveals no specific examples of ring carbon functionalization being performed on this particular molecule.

Ring Opening or Rearrangement Reactions

Ring-opening and rearrangement reactions of piperidine derivatives are less common than for strained ring systems but can be induced under specific conditions, often involving the nitrogen atom or adjacent functional groups. For instance, reactions like the von Braun degradation can lead to ring cleavage. The specific substitution pattern of this compound could potentially influence the feasibility and outcome of such reactions. Nevertheless, there is no published research detailing any attempts or observations of ring opening or rearrangement for this compound.

Mechanism Studies of Key Reactions Involving this compound

Elucidation of Reaction Intermediates

The study of reaction mechanisms often involves the detection and characterization of transient intermediates. For any of the potential reactions of this compound, such as quaternization or ring functionalization, the identification of intermediates would be crucial for understanding the reaction pathway. However, in the absence of any reported reactions involving this compound, no studies on its reaction intermediates have been conducted.

Kinetic and Thermodynamic Investigations

Kinetic and thermodynamic studies provide quantitative insights into reaction rates, equilibria, and the energetic feasibility of chemical transformations. Such investigations for reactions involving this compound would be invaluable for optimizing reaction conditions and understanding the influence of its specific structure on reactivity. To date, no kinetic or thermodynamic data for any reaction involving this compound has been reported in the scientific literature.

Stereochemical Aspects of 4,6 Dimethylpiperidin 3 Yl Methanamine

Analysis of Stereocenters and Potential Isomers in (4,6-Dimethylpiperidin-3-yl)methanamine

This compound possesses three stereocenters, which are the carbon atoms at positions 3, 4, and 6 of the piperidine (B6355638) ring. The presence of these chiral centers gives rise to a number of possible stereoisomers. The maximum number of stereoisomers can be calculated using the 2n rule, where 'n' is the number of stereocenters. In this case, with n=3, there is a possibility of 23 = 8 stereoisomers. These stereoisomers exist as four pairs of enantiomers.

The different stereoisomers arise from the various possible "up" or "down" spatial orientations of the substituents (the aminomethyl group at C3, the methyl group at C4, and the methyl group at C6) relative to the plane of the piperidine ring. The relationship between these substituents (cis or trans) defines the diastereomeric forms of the molecule.

Table 1: Potential Stereoisomers of this compound

| Stereocenter | Configuration |

|---|---|

| C3 | R or S |

| C4 | R or S |

Note: This table illustrates the possible configurations at each stereocenter, leading to a total of 8 stereoisomers.

Conformational Analysis of the 4,6-Dimethylpiperidine Ring System

The piperidine ring in this compound is not planar and adopts different conformations to relieve ring strain. The conformational analysis of this system is primarily concerned with the chair and boat forms and the orientation of the substituents.

Chair and Boat Conformers

Like cyclohexane, the piperidine ring predominantly exists in a chair conformation, which is significantly more stable than the boat or twist-boat conformations due to minimized torsional and steric strain. The chair conformation can undergo a ring flip, converting axial substituents to equatorial and vice versa. The boat conformation is a higher energy state and is generally considered a transition state between two twist-boat conformations. For the purpose of analyzing the stable forms of this compound, the chair conformation is the most relevant.

Axial-Equatorial Preferences of Substituents

In the chair conformation, substituents can occupy either axial (perpendicular to the approximate plane of the ring) or equatorial (in the approximate plane of the ring) positions. Generally, bulkier substituents prefer the equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions with other axial substituents and ring atoms.

The most stable chair conformation will be the one that places the maximum number of bulky substituents in the equatorial position. For example, in a cis-4,6-dimethyl isomer, a conformation where both methyl groups are equatorial would be highly favored. The orientation of the C3-aminomethyl group would then depend on its relationship (cis or trans) to the methyl groups. A conformation that places all three substituents in equatorial positions would be the most stable, if the relative stereochemistry allows for it. Conversely, a conformation with multiple axial substituents, especially the bulky ones, would be significantly higher in energy and thus less populated at equilibrium.

Table 2: General Axial vs. Equatorial Preferences for Substituents on a Piperidine Ring

| Substituent Position | Relative Energy | Key Interactions |

|---|---|---|

| Equatorial | Lower | Generally more stable, fewer steric clashes. |

Note: The actual equilibrium distribution of conformers for a specific stereoisomer of this compound will depend on the cumulative energetic effects of all substituent interactions.

Chiroptical Properties of Enantiomerically Pure this compound

As this compound is a chiral molecule, its enantiomerically pure forms are expected to be optically active. This means they will rotate the plane of plane-polarized light. The specific rotation, [α]D, is a characteristic physical property for each enantiomer, with the two enantiomers of a pair having equal magnitude but opposite signs of rotation.

Influence of Stereochemistry on Reactivity and Derivatization Patterns

The stereochemistry of this compound is expected to have a significant impact on its chemical reactivity and the patterns of its derivatization. The two primary reactive sites are the secondary amine in the piperidine ring and the primary amine of the aminomethyl group.

The accessibility of these amine groups for reactions such as acylation, alkylation, or salt formation will be influenced by their conformational environment. For instance, an equatorial aminomethyl group would be more sterically accessible to reagents than an axial one, which would be more hindered by the piperidine ring and its other substituents.

Furthermore, the relative orientation of the substituents can direct the stereochemical outcome of reactions at the chiral centers or at the nitrogen atoms. For example, in reactions that proceed through a cyclic transition state, the pre-existing stereochemistry of the piperidine ring will dictate the facial selectivity of the reaction. The different diastereomers of this compound will likely exhibit different reaction rates and may lead to different product distributions in stereoselective reactions. The specific stereoisomer used as a starting material can therefore be critical in the synthesis of more complex chiral molecules.

Table 3: List of Compound Names

| Compound Name |

|---|

Spectroscopic and Structural Characterization of 4,6 Dimethylpiperidin 3 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

No experimental NMR data for (4,6-Dimethylpiperidin-3-yl)methanamine has been found in the public domain. A complete analysis requires ¹H and ¹³C spectra, along with 2D NMR techniques to confirm the connectivity and stereochemistry of the molecule.

¹H NMR Spectral Analysis

Specific chemical shifts and coupling constants for the protons on the piperidine (B6355638) ring, the methyl groups, and the aminomethyl substituent are not available.

¹³C NMR Spectral Analysis

The characteristic chemical shifts for the carbon atoms of this compound have not been reported.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Correlational spectroscopy data, which is essential for unambiguous assignment of ¹H and ¹³C signals and for elucidating the detailed molecular structure, is not available.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Specific IR and Raman spectra for this compound are not documented.

Characteristic Vibrational Modes of Amine and Piperidine Groups

While general frequency ranges for N-H, C-H, and C-N vibrations in similar compounds are known, a specific analysis and assignment of vibrational modes for the title compound cannot be performed without its experimental spectra.

Conformational Insights from Vibrational Spectra

An analysis of the conformational preferences of the piperidine ring and its substituents based on vibrational spectroscopy is not possible without the relevant experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a molecule through its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. For this compound, with a chemical formula of C8H18N2, the theoretical exact mass of the neutral molecule is 142.146998 g/mol . In a typical HRMS experiment using electrospray ionization (ESI) in positive mode, the compound would be observed as its protonated form, [M+H]+.

The expected m/z value for the protonated molecule would be calculated as follows: Exact Mass of C8H18N2 = 142.146998 Exact Mass of H+ = 1.007276 Expected m/z of [C8H19N2]+ = 143.154274

An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical m/z would provide strong evidence for the elemental composition of C8H18N2.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Species | Chemical Formula | Theoretical Exact Mass (m/z) |

|---|

Note: Data is theoretical and based on the chemical formula.

Tandem mass spectrometry (MS/MS) is employed to further elucidate the molecular structure by inducing fragmentation of a selected precursor ion (in this case, the [M+H]+ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For piperidine derivatives, fragmentation often involves ring cleavage and the loss of substituents. nih.govscielo.br

For the protonated this compound, collision-induced dissociation (CID) would likely lead to several key fragmentation pathways:

Loss of Ammonia (B1221849) (NH3): Cleavage of the C-N bond of the aminomethyl group could result in the neutral loss of ammonia (17.0265 Da) from the protonated molecule, leading to a significant fragment ion.

Ring Cleavage: The piperidine ring can undergo characteristic cleavage pathways. A common fragmentation for piperidine amides involves the formation of a characteristic fragment ion at m/z 86, corresponding to the protonated piperidine moiety. mdpi.com While this exact fragment may not form here, analogous ring-opened fragments or fragments containing the core piperidine structure are expected.

Loss of Methyl Groups: Fragmentation could also involve the loss of one or both methyl groups as methane (B114726) (CH4) or methyl radicals (•CH3), although this is often a less favorable pathway compared to the loss of larger, more stable neutral molecules.

A plausible fragmentation pathway would involve the initial loss of ammonia, followed by subsequent fragmentation of the dimethylpiperidine ring structure. The analysis of these fragment ions allows for the reconstruction of the original molecular structure and confirmation of the connectivity of its constituent parts. researchgate.net

Table 2: Predicted Major Fragmentation Ions in Tandem MS of [C8H19N2]+

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Formula | Theoretical m/z |

|---|---|---|---|---|

| 143.1543 | [M+H - NH3]+ | NH3 | [C8H16N]+ | 126.1277 |

| 143.1543 | [M+H - CH3 - NH3]+ | •CH3, NH3 | [C7H13N]+• | 111.1044 |

Note: This data is predictive and based on fragmentation patterns of similar piperidine derivatives.

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not available in the public domain, analysis of related substituted piperidine structures allows for a detailed prediction of its solid-state characteristics. nih.govrsc.org

The piperidine ring is expected to adopt a stable chair conformation, which minimizes steric strain. wikipedia.org In this conformation, the substituents (two methyl groups and one aminomethyl group) can occupy either axial or equatorial positions. The thermodynamically most stable conformation would likely feature the bulkier substituents in equatorial positions to minimize unfavorable 1,3-diaxial interactions.

Based on crystallographic data of similar piperidine derivatives, the following bond lengths and angles can be anticipated:

C-N bonds within the piperidine ring are typically in the range of 1.45 to 1.49 Å.

C-C bonds within the ring are generally between 1.51 and 1.54 Å.

The C-C bond connecting the aminomethyl group to the ring would be approximately 1.51 Å.

The C-N bond of the aminomethyl group is expected to be around 1.47 Å.

Bond angles within the cyclohexane-like ring (C-C-C, C-N-C, C-C-N) will be close to the tetrahedral angle of 109.5°, with slight distortions due to the presence of the nitrogen heteroatom and substituents.

Table 3: Expected Bond Lengths and Angles for this compound Derivatives

| Bond/Angle | Description | Expected Value |

|---|---|---|

| C-N (ring) | Carbon-Nitrogen bond within the piperidine ring | 1.45 - 1.49 Å |

| C-C (ring) | Carbon-Carbon bond within the piperidine ring | 1.51 - 1.54 Å |

| C-C (exocyclic) | Bond between ring and aminomethyl carbon | ~1.51 Å |

| C-N (exocyclic) | Bond of the aminomethyl group | ~1.47 Å |

| C-N-C (ring) | Angle within the piperidine ring | ~111° |

Note: Values are based on data from analogous crystal structures of substituted piperidines.

The crystal packing of this compound derivatives would be significantly influenced by intermolecular hydrogen bonding. The primary amine of the aminomethyl group and the secondary amine within the piperidine ring are both capable of acting as hydrogen bond donors (N-H). The nitrogen atoms can also act as hydrogen bond acceptors.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula and assessing the purity of a synthesized sample.

For this compound (C8H18N2), the theoretical elemental composition can be calculated from its molecular weight (142.24 g/mol ).

Carbon (C): (8 * 12.011) / 142.24 * 100% = 67.54%

Hydrogen (H): (18 * 1.008) / 142.24 * 100% = 12.76%

Nitrogen (N): (2 * 14.007) / 142.24 * 100% = 19.69%

Experimental results from a pure sample should align closely with these theoretical values, typically within a ±0.4% margin of error, to confirm the elemental composition and high purity of the compound.

Table 4: Theoretical Elemental Analysis Data for C8H18N2

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 67.54 |

| Hydrogen | H | 12.76 |

Note: Data is calculated based on the chemical formula.

Computational and Theoretical Studies of 4,6 Dimethylpiperidin 3 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, stability, and reactivity of (4,6-Dimethylpiperidin-3-yl)methanamine at an atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311G+(d,p), would be used to optimize the molecular geometry and determine its ground-state energy. nih.govresearchgate.net

These calculations would yield important electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. ripublication.com A smaller gap suggests that the molecule is more likely to be reactive. Other parameters that would be derived from DFT calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. ripublication.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value | Unit |

|---|---|---|

| Total Energy | -540.123 | Hartrees |

| HOMO Energy | -0.245 | a.u. |

| LUMO Energy | 0.035 | a.u. |

| HOMO-LUMO Gap | 0.280 | a.u. |

| Ionization Potential | 6.67 | eV |

| Electron Affinity | 0.95 | eV |

| Electronegativity (χ) | 3.81 | eV |

| Chemical Hardness (η) | 2.86 | eV |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this type.

Ab Initio Methods for Electronic Properties

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. mdpi.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy for calculating electronic properties. mit.edu For this compound, these methods could be used to obtain a more precise description of its electronic structure and energetics, often serving as a benchmark for DFT results. While computationally more demanding, ab initio methods can be crucial for studying systems where electron correlation effects are significant. mit.edu

Conformational Analysis and Energy Minimization of this compound

The flexible piperidine (B6355638) ring and the rotatable aminomethyl side chain in this compound mean that the molecule can exist in multiple conformations. semanticscholar.org A thorough conformational analysis is necessary to identify the most stable three-dimensional structures. This process typically involves a systematic search of the potential energy surface.

The initial step would be to identify all possible stereoisomers (diastereomers and enantiomers) arising from the chiral centers at positions 3, 4, and 6 of the piperidine ring. For each stereoisomer, a conformational search would be performed by rotating the key dihedral angles, such as those defining the ring pucker and the orientation of the methyl and aminomethyl substituents.

Energy minimization for each identified conformer would then be carried out using methods like DFT to determine their relative stabilities. researchgate.net The results would indicate the preferred chair or boat conformations of the piperidine ring and the spatial arrangement of the substituents. The population of each conformer at a given temperature can be estimated from their relative Gibbs free energies.

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the nitrogen atoms of the piperidine ring and the primary amine, indicating these are the most probable sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule. nih.gov For this compound, NBO analysis would quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. researchgate.net This analysis can reveal hyperconjugative interactions that contribute to the molecule's stability. researchgate.net For example, interactions between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C or C-H bonds could be identified and their stabilization energies calculated.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental spectra.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C chemical shifts. bohrium.comnih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net These predicted shifts can help in the assignment of signals in the experimental NMR spectrum. researchgate.netliverpool.ac.uk

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for a Conformer of this compound

| Atom | Predicted ¹³C Shift (ppm) | Attached Proton | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C2 | 55.2 | H2 | 2.95 |

| C3 | 40.8 | H3 | 1.80 |

| C4 | 35.1 | H4 | 1.65 |

| C5 | 30.5 | H5a, H5b | 1.40, 1.90 |

| C6 | 32.7 | H6 | 1.75 |

| CH₂ (aminomethyl) | 45.9 | H7a, H7b | 2.75, 2.85 |

| CH₃ (at C4) | 21.3 | H8 | 0.95 |

Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts would depend on the specific stereoisomer and conformer.

Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be calculated. epstem.net The computed harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. This analysis would help in assigning the characteristic vibrational modes of the molecule, such as the N-H stretches of the amine group and the C-H stretches of the piperidine ring and methyl groups.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, one could model various reactions, such as the nucleophilic attack of the primary amine on an electrophile.

By mapping the potential energy surface of the reaction, the structures of the transition state(s) and any intermediates can be determined. The activation energy for the reaction can be calculated as the energy difference between the reactants and the transition state. This information provides valuable insights into the reaction kinetics and the feasibility of a particular reaction pathway. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a located transition state connects the reactants and products.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects of this compound

Molecular dynamics simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system, providing detailed insights into conformational flexibility and the influence of the surrounding environment, such as solvents. For a polysubstituted piperidine derivative like this compound, MD simulations would be instrumental in understanding its three-dimensional structure, stability of different conformers, and interactions with various solvents at an atomic level.

Conformational Flexibility

The conformational landscape of this compound is primarily dictated by the piperidine ring, which, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. The substituents—two methyl groups at positions 4 and 6, and a methanamine group at position 3—can occupy either axial (ax) or equatorial (eq) positions. The relative stability of these conformers is largely governed by steric interactions, particularly 1,3-diaxial interactions, which are energetically unfavorable.

Given the substitution pattern, several diastereomers of this compound are possible, each with its own set of conformational isomers. The most stable chair conformation for any given diastereomer will be the one that minimizes the steric hindrance by placing the larger substituents in the equatorial position.

For a hypothetical cis-4,6-dimethyl diastereomer, the piperidine ring would have one methyl group in an axial position and the other in an equatorial position in one chair form, which would invert to the opposite arrangement. The methanamine group at the 3-position would also have a preference for the equatorial position to avoid steric clashes. For a trans-4,6-dimethyl diastereomer, both methyl groups could be in equatorial positions, leading to a more stable conformation.

MD simulations would allow for the exploration of the potential energy surface of these conformers, revealing the energy barriers for ring inversion (the transition from one chair conformation to another) and the population of other less stable conformations like boat and twist-boat.

Table 1: Predicted Stable Conformations of a this compound Diastereomer

| Substituent Position | 3-Methanamine | 4-Methyl | 6-Methyl | Predicted Relative Stability | Rationale |

| Conformer A | Equatorial | Equatorial | Equatorial | Most Stable | Minimizes 1,3-diaxial steric interactions for all bulky groups. |

| Conformer B | Axial | Equatorial | Equatorial | Less Stable | Introduces 1,3-diaxial interactions involving the methanamine group. |

| Conformer C | Equatorial | Axial | Equatorial | Less Stable | Introduces 1,3-diaxial interactions involving the 4-methyl group. |

| Conformer D | Equatorial | Equatorial | Axial | Less Stable | Introduces 1,3-diaxial interactions involving the 6-methyl group. |

This table is illustrative and assumes a stereoisomer where all substituents can occupy equatorial positions simultaneously. The actual stability would depend on the specific stereochemistry.

Solvent Effects

The choice of solvent can significantly influence the conformational equilibrium of a molecule. This is due to the differential solvation of the various conformers, which depends on factors like the solvent's polarity and its ability to form hydrogen bonds.

In the case of this compound, the presence of the amine groups (both in the ring and in the methanamine substituent) allows for hydrogen bonding with protic solvents like water or alcohols.

Polar Protic Solvents (e.g., Water, Ethanol): These solvents are expected to stabilize conformers where the amine groups are more exposed and accessible for hydrogen bonding. This could potentially lead to a shift in the conformational equilibrium. For instance, a conformer with an axial methanamine group might be slightly more stabilized in a protic solvent compared to a nonpolar solvent, although the equatorial preference due to sterics is likely to remain dominant.

Apolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, intramolecular interactions and steric effects are the primary determinants of conformational preference. The conformer that minimizes steric hindrance (typically with all large substituents in equatorial positions) would be overwhelmingly favored.

MD simulations in explicit solvent models would provide a detailed picture of the solvent molecules' organization around the solute and quantify the energetic contributions of solvent-solute interactions to the stability of each conformer.

Table 2: Predicted Influence of Solvent on the Conformational Equilibrium of this compound

| Solvent Type | Primary Interaction | Expected Effect on Conformational Equilibrium |

| Polar Protic (e.g., Water) | Hydrogen bonding with NH groups | May slightly increase the population of conformers with more solvent-accessible amine groups. |

| Apolar (e.g., Hexane) | van der Waals forces | Strongly favors the sterically least hindered conformer (substituents in equatorial positions). |

| Polar Aprotic (e.g., DMSO) | Dipole-dipole interactions | Favors the conformer with the largest overall dipole moment. |

Applications of 4,6 Dimethylpiperidin 3 Yl Methanamine As a Versatile Chemical Building Block

Utilization in the Synthesis of Complex Organic Molecules

The unique three-dimensional structure and the presence of two reactive amine functionalities make (4,6-Dimethylpiperidin-3-yl)methanamine an attractive starting material for the construction of intricate molecular architectures.

Formation of Fused and Bridged Ring Systems

The bifunctional nature of this compound allows it to participate in intramolecular cyclization reactions to form fused and bridged bicyclic systems. The secondary amine of the piperidine (B6355638) ring and the primary exocyclic amine can be selectively functionalized and then induced to react with another part of the molecule. For instance, selective acylation of the primary amine followed by intramolecular reactions such as the aza-Diels-Alder reaction or transition-metal-catalyzed C-H activation could lead to the formation of novel polycyclic structures. While direct examples using this compound are not documented, the general principles of piperidine chemistry support this potential. For example, the functionalization of preexisting piperidine rings is a common strategy for building complex molecular scaffolds. researchgate.net

Construction of Advanced Heterocyclic Scaffolds

The piperidine ring is a cornerstone in the synthesis of a vast array of heterocyclic compounds. nih.gov this compound can serve as a scaffold upon which other heterocyclic rings are built. The primary amine is a nucleophilic handle that can be used in condensation reactions with diketones, diesters, or other bifunctional electrophiles to construct new rings. For example, reaction with a 1,3-dicarbonyl compound could yield a pyrimidine (B1678525) ring fused or appended to the piperidine core. Similarly, reactions with α-haloketones could lead to the formation of piperazine (B1678402) or diazepine (B8756704) derivatives. The inherent chirality of this compound, due to the two stereocenters on the piperidine ring, could also be exploited in asymmetric synthesis to produce enantiomerically pure heterocyclic products.

Role in the Development of Specialty Chemicals

The reactivity of the amino groups in this compound makes it a valuable precursor for a range of specialty chemicals with applications in catalysis, polymer science, and material science.

Precursors for Ligands in Metal Catalysis

The two nitrogen atoms in this compound can act as coordination sites for metal ions, making it a potential bidentate ligand for transition metal catalysts. The combination of a secondary amine within the piperidine ring and a primary amine on the side chain offers a flexible N,N-chelate framework. Such ligands are crucial in homogeneous catalysis for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The steric bulk provided by the two methyl groups on the piperidine ring can influence the coordination geometry and the catalytic activity of the resulting metal complex. The synthesis of hybrid guanidine-pyridine ligands and piperazine-based metal complexes has been reported, highlighting the versatility of nitrogen-containing heterocycles in ligand design. rsc.orgsemanticscholar.org

Table 1: Potential Ligand Applications of this compound

| Catalyst Type | Potential Reaction | Role of the Ligand |

| Palladium-based | Suzuki, Heck, Buchwald-Hartwig cross-coupling | Controls reactivity and selectivity |

| Rhodium/Ruthenium-based | Asymmetric hydrogenation | Induces enantioselectivity |

| Copper-based | Atom Transfer Radical Polymerization (ATRP) | Controls the polymerization rate |

Components in Polymer Chemistry (e.g., Polyamine Synthesis)

Polyamines are an important class of polymers with a wide range of industrial applications, including as epoxy curing agents, chelating agents, and in the synthesis of specialty fibers. Diamines are key monomers in the synthesis of polyamides and polyureas through step-growth polymerization. This compound, with its two reactive amine groups, can be used as a monomer in the synthesis of novel polyamines. The incorporation of the rigid, substituted piperidine ring into the polymer backbone can impart unique properties to the resulting material, such as improved thermal stability, altered solubility, and specific conformational preferences. Solid-phase synthesis has been employed to create polyamines using piperidine building blocks, demonstrating the feasibility of this approach. nih.govresearchgate.net

Reagents in Material Science Applications

The piperidine scaffold is found in various functional materials, including corrosion inhibitors and organic light-emitting diodes (OLEDs). ijnrd.org The amino groups of this compound can be functionalized to introduce desired properties for material science applications. For example, it can be incorporated into larger molecular structures to create materials with specific surface activities or to act as a cross-linking agent in the formation of polymer networks. The compound's basicity and nucleophilicity also make it a potential catalyst or curing agent in the production of epoxy resins and other thermosetting polymers.

Table 2: Potential Material Science Applications

| Application Area | Function of this compound | Potential Advantage |

| Corrosion Inhibition | Adsorption on metal surfaces to form a protective layer | Enhanced protection due to multiple coordination sites |

| Epoxy Resins | Curing agent/hardener | Introduction of rigidity and thermal stability to the polymer network |

| Organic Electronics | Building block for hole-transporting materials | Tunable electronic properties through functionalization of the amino groups |

Contribution to Asymmetric Synthesis through Chiral Derivatives

The true potential of this compound as a building block is realized upon its transformation into chiral derivatives, which can act as ligands or catalysts in asymmetric reactions. The strategic placement of methyl groups on the piperidine ring can influence the steric environment around a metal center when the molecule is used as a ligand, potentially leading to high levels of stereochemical control.

Chiral derivatives of this compound can be employed to induce chirality in a variety of chemical reactions. By modifying the primary amine, a range of functionalities such as amides, sulfonamides, or Schiff bases can be introduced. These derivatives can then serve as chiral auxiliaries or ligands for metal-catalyzed reactions, guiding the approach of reactants to favor the formation of one enantiomer over the other.

For instance, N-acylation of the primary amine with a chiral carboxylic acid could yield a derivative that can be used as a chiral ligand in reactions like asymmetric hydrogenation or conjugate additions. The stereochemical outcome of such reactions is highly dependent on the conformational rigidity of the ligand-metal complex and the steric hindrance imposed by the methyl groups on the piperidine ring.

Table 1: Hypothetical Enantioselectivity in a Rh-catalyzed Asymmetric Hydrogenation using Chiral Ligands Derived from this compound

| Entry | Substrate | Ligand Derivative | Enantiomeric Excess (ee %) |

| 1 | Methyl (Z)-acetamidocinnamate | N-Acetyl | 85 |

| 2 | Methyl (Z)-acetamidocinnamate | N-Benzoyl | 92 |

| 3 | Itaconic acid | N-Acetyl | 88 |

| 4 | Itaconic acid | N-Benzoyl | 95 |

This data is illustrative and intended to demonstrate the potential for asymmetric induction.

Beyond stoichiometric applications, chiral derivatives of this compound can be designed to act as true catalysts. The development of organocatalysts and transition-metal catalysts bearing chiral ligands has become a cornerstone of modern asymmetric synthesis. The diamine nature of certain derivatives, or the introduction of other coordinating groups, can lead to the formation of stable and efficient chiral catalysts.

For example, derivatization of the primary amine to a secondary or tertiary amine, perhaps with an additional coordinating arm, could yield ligands suitable for a range of metal-catalyzed processes. These might include palladium-catalyzed allylic alkylations, copper-catalyzed Henry reactions, or zinc-catalyzed aldol (B89426) reactions. The specific stereoisomer of this compound used would be critical in determining the absolute configuration of the product.

Table 2: Illustrative Catalytic Performance in Asymmetric Aldol Reactions

| Entry | Aldehyde | Ketone | Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| 1 | Benzaldehyde | Acetone | (cis)-Derivative/Zn(OTf)₂ | 90:10 | 91 |

| 2 | 4-Nitrobenzaldehyde | Acetone | (cis)-Derivative/Zn(OTf)₂ | 92:8 | 94 |

| 3 | Benzaldehyde | Acetone | (trans)-Derivative/Zn(OTf)₂ | 85:15 | 88 |

| 4 | 4-Nitrobenzaldehyde | Acetone | (trans)-Derivative/Zn(OTf)₂ | 88:12 | 90 |

This data is hypothetical and serves to illustrate potential catalytic applications.

Exploration of Structure-Reactivity Relationships in Novel Chemical Transformations

A systematic exploration of the structure-reactivity relationships of this compound derivatives is crucial for unlocking their full potential. The relative stereochemistry of the three stereocenters (at C3, C4, and C6) will have a profound impact on the conformation of the piperidine ring and, consequently, on the catalytic or directing ability of its derivatives.

By synthesizing and evaluating a library of derivatives with varying substituents on the nitrogen atom and different relative stereochemistries of the methyl groups, a deeper understanding of the factors governing stereoselectivity can be achieved. For instance, comparing the efficacy of ligands derived from the cis- and trans-isomers (with respect to the C4 and C6 methyl groups) would provide valuable insights into how the spatial arrangement of these groups influences the outcome of a reaction.

Computational modeling, in conjunction with experimental results, can further elucidate the transition state geometries of catalyzed reactions, providing a rational basis for the design of more effective and selective chiral ligands and catalysts based on the this compound scaffold. This iterative process of design, synthesis, and evaluation is fundamental to advancing the field of asymmetric catalysis.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (4,6-Dimethylpiperidin-3-yl)methanamine, and how can reaction conditions be optimized?

- Methodology :

- Core Synthesis : Start with 4,6-dimethylpiperidine as a precursor. Introduce the methanamine group via reductive amination using formaldehyde and ammonia under acidic conditions (e.g., HCl) .

- Optimization : Use continuous flow reactors to enhance reaction efficiency and scalability, as demonstrated for analogous pyrrolidine derivatives. Adjust parameters like temperature (60–80°C), pressure, and catalyst loading (e.g., Pd/C for hydrogenation) to improve yield .

- Purification : Employ column chromatography or recrystallization to isolate high-purity product (>95%), validated by HPLC .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

- Methodology :

- Spectroscopy :

- NMR : Use H and C NMR to verify methyl group positions and amine proton integration (e.g., δ 2.3–2.7 ppm for piperidine protons) .

- FT-IR : Confirm amine N-H stretches (~3300 cm) and C-N vibrations (~1250 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., CHN) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the impact of methyl group positioning on biological activity?

- Methodology :

- Derivative Synthesis : Synthesize analogs with methyl groups at 4,5- or 4,6-positions (e.g., 4,5-dimethyl vs. 4,6-dimethyl). Compare reactivity and stability via kinetic studies .

- Biological Assays : Test derivatives in vitro for receptor binding (e.g., CNS receptors) using radioligand displacement assays. Measure IC values to correlate methyl positioning with affinity .

- Data Analysis : Use statistical tools (e.g., ANOVA) to resolve discrepancies in activity trends caused by steric effects .

Q. What computational strategies predict the binding modes of this compound with neurological targets?

- Methodology :

- Molecular Docking : Model interactions with serotonin or dopamine receptors using AutoDock Vina. Prioritize docking poses with the lowest binding energy (ΔG < -8 kcal/mol) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bond occupancy and hydrophobic contacts .

- QSAR Models : Develop regression models linking electronic parameters (e.g., Hammett constants) to experimental IC values .

Q. How can contradictory solubility data for this compound hydrochloride be resolved?

- Methodology :

- Solubility Profiling : Measure solubility in buffered solutions (pH 1–7) using shake-flask methods. Compare results with computational predictions (e.g., ACD/Labs) .

- Crystallography : Perform X-ray diffraction to identify polymorphic forms affecting solubility. Correlate crystal packing with dissolution rates .

- Stability Testing : Use accelerated stability studies (40°C/75% RH) to assess salt degradation pathways (e.g., hydrolysis) via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.